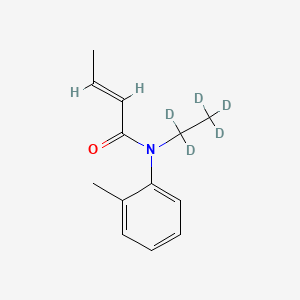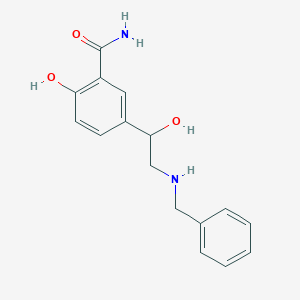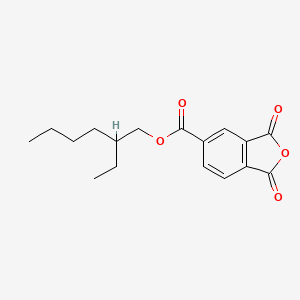
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid: is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . It is also known by its systematic name, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- . This compound is characterized by its unique structure, which includes a fused isobenzofuran ring system with carboxylic acid and dioxo functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis routes. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the isobenzofuran ring system.
Industrial Production Methods: Industrial production of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and diols.
Substitution: Formation of esters, amides, and thioesters.
Scientific Research Applications
Chemistry: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties .
Industry: In the industrial sector, 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used in the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s dioxo and carboxylic acid functionalities allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid.
Isobenzofuran-1,3-dione: A structurally related compound with similar reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid Phenylmethyl Ester: A derivative with a phenylmethyl ester group.
Uniqueness: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is unique due to its specific combination of dioxo and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
KTOFHUJWMIMWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


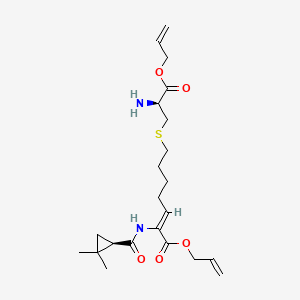
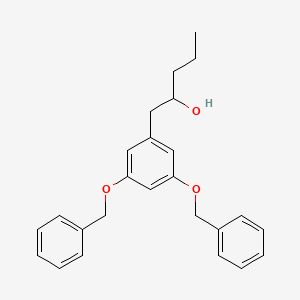
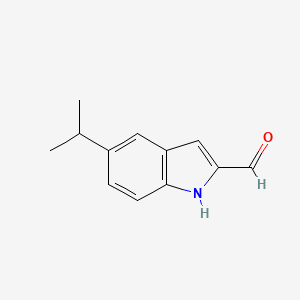
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
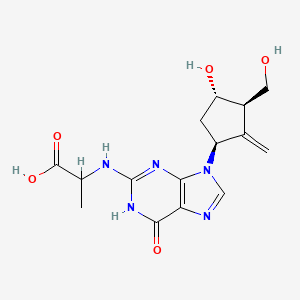

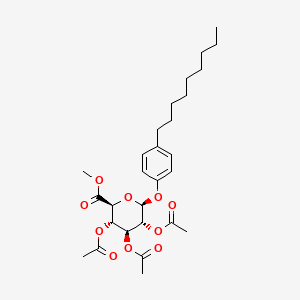
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
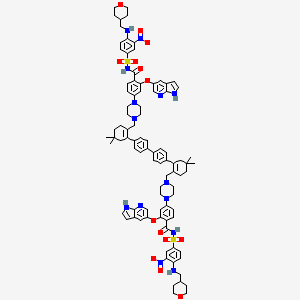
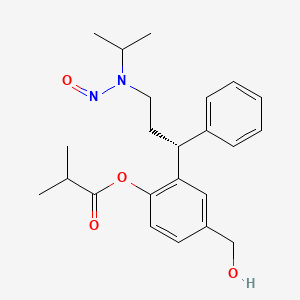
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)

